molecular formula C13H11NO4S B3869555 3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid

3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3869555
M. Wt: 277.30 g/mol
InChI Key: KLLIXJOPRCNDHC-NTMALXAHSA-N
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Description

3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid (CAS: 5576-36-3) is a thiazolidinedione derivative characterized by a five-membered thiazolidine ring with ketone groups at positions 2 and 4, a phenyl-substituted methylene group at position 5, and a propanoic acid side chain at position 3 . Its molecular formula is C₁₃H₁₁NO₄S (277.3 g/mol), and it adopts a Z-configuration at the exocyclic double bond, influencing its stereoelectronic properties and biological interactions . Key physicochemical properties include a density of 1.469 g/cm³, boiling point of 491.2°C, and low vapor pressure (1.83E-10 mmHg at 25°C) .

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLIXJOPRCNDHC-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of thiazolidine derivatives with phenylmethylene compounds under controlled conditions. One common method includes the condensation of thiazolidine-2,4-dione with benzaldehyde in the presence of a base, followed by the addition of a propanoic acid derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that thiazolidinone derivatives, including 3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that derivatives of thiazolidinones possess potent activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential
Recent studies have explored the anticancer effects of thiazolidinone derivatives. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators . This positions it as a candidate for further development in cancer therapeutics.

Agricultural Applications

Pesticidal Properties
The compound's structure allows it to function as an effective pesticide. Research indicates that thiazolidinone derivatives can act as insecticides against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing these compounds .

Plant Growth Regulation
Additionally, this compound has been studied for its role in promoting plant growth. It has been found to enhance root development and increase resistance to environmental stressors in crops .

Material Science Applications

Polymer Synthesis
In material science, the compound is utilized in the synthesis of novel polymers. Its ability to form cross-links with other monomers enables the creation of materials with enhanced mechanical properties and thermal stability .

Nanocomposite Development
The incorporation of thiazolidinone derivatives into nanocomposites has shown promise in improving electrical conductivity and thermal resistance. These materials are being explored for applications in electronics and energy storage devices .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth (E. coli, S. aureus) using thiazolidinone derivatives
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines; potential application in arthritis treatment
Anticancer PotentialInduction of apoptosis in cancer cells; promising for cancer therapy development
Pesticidal PropertiesEffective insecticide against agricultural pests; field trials confirmed efficacy
Plant Growth RegulationEnhanced root development and stress resistance in treated crops
Polymer SynthesisDevelopment of polymers with improved mechanical properties
Nanocomposite DevelopmentImproved electrical conductivity and thermal resistance in nanocomposites

Mechanism of Action

The mechanism of action of 3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Thiazolidinedione Derivatives

The compound’s structural analogs differ in substituents on the thiazolidinedione core, benzylidene group modifications, and side-chain alterations. A comparative analysis is summarized below:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Thiazolidinedione Ring Acid Chain Configuration Key Functional Modifications
Target Compound Phenylmethylene Propanoic Z Dioxo, unsubstituted phenyl
3-[(5Z)-5-(3-Methoxybenzylidene)-2,4-dioxo...propanoic acid 3-Methoxybenzylidene Propanoic Z Methoxy group enhances electron donation
[(5E)-5-Benzylidene-2,4-dioxo...acetic acid Phenylmethylene Acetic E Shorter chain; E-configuration
3-[(5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]...propanoic acid 4-Chlorophenyl-furyl Propanoic Z Chloro and furan moieties; thioxo group
3-[5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo...propanoic acid 3-Ethoxy-4-hydroxybenzylidene Propanoic Z Ethoxy and phenolic -OH; thioxo group
3-[(5Z)-5-[(4-Nitrophenyl)methylidene]-4-oxo...propanoic acid 4-Nitrobenzylidene Propanoic Z Strong electron-withdrawing nitro group
Pyrazolyl-2,4-thiazolidinediones (e.g., 6a) 1,3-Diphenylpyrazole Acetic Z Pyrazole ring substitution
Key Observations:
  • Substituent Effects : Electron-donating groups (e.g., methoxy ) or withdrawing groups (e.g., nitro ) on the benzylidene ring modulate electronic properties and binding affinity.
  • Chain Length : Acetic acid derivatives (e.g., ) may exhibit altered pharmacokinetics due to reduced hydrophobicity.
  • Thioxo vs.
Insights on the Target Compound:
  • Thiazolidinediones with Z-configuration (e.g., ) are known PPARγ agonists in antidiabetic drugs, though this requires experimental validation for the target compound.

Physicochemical Comparison

Property Target Compound Acetic Acid Analog 4-Nitro Derivative
Molecular Weight (g/mol) 277.3 263.27 353.41
Boiling Point (°C) 491.2 Not reported Not reported
Water Solubility Low (propanoic chain) Moderate (shorter chain) Low (nitro group)

Biological Activity

3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO5SC_{13}H_{11}NO_5S with a molecular weight of approximately 293.29 g/mol. The structure features a thiazolidine ring with two keto groups and a phenylmethylene substituent.

Antitumor Activity

Several studies have investigated the antitumor properties of thiazolidine derivatives, including this compound. Research indicates that derivatives of thiazolidine exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that similar thiazolidine compounds showed IC50 values ranging from 0.01 to 9.87 µM against human tumor cell lines, indicating potent antiproliferative activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tumor Growth : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress within cells .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest rapid metabolism and excretion patterns typical for thiazolidine derivatives.

  • Metabolic Pathways : Investigations into the metabolic pathways reveal that compounds similar to this compound undergo phase I metabolic reactions such as hydroxylation and demethylation .

Efficacy in Infectious Diseases

Emerging research highlights the potential application of this compound in treating infectious diseases. Its structural similarity to known antimicrobial agents suggests possible efficacy against bacterial pathogens.

Antimicrobial Activity

Studies have indicated that thiazolidine derivatives can exhibit antimicrobial properties through:

  • Inhibition of Bacterial Growth : Compounds with similar structures have been reported to inhibit the growth of various bacterial strains.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Data Summary

Biological ActivityIC50 ValuesTarget Cells
Antitumor0.01 - 9.87 µMVarious human tumor cell lines
AntimicrobialNot specifiedVarious bacterial strains

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of thiazolidinedione derivatives with aromatic aldehydes (e.g., benzaldehyde derivatives) under reflux conditions using catalysts like sodium carbonate or acetic acid. For example, analogous compounds were synthesized via Knoevenagel condensation, achieving yields of 48–68% .
  • Step 2: Propanoic acid side-chain introduction via nucleophilic substitution or coupling reactions. For instance, 3-aminopropanoic acid derivatives were coupled to thiazolidinone cores using carbodiimide-based coupling agents .
  • Purification: Recrystallization from ethanol or methanol is common, with structural validation via 1H^1H/13C^{13}C NMR, IR, and elemental analysis .

Advanced: How can structural contradictions in crystallographic data for thiazolidinone derivatives be resolved?

Answer:

  • Refinement Tools: Use SHELX programs (e.g., SHELXL) for high-resolution X-ray diffraction data refinement. SHELX’s robustness in handling twinned crystals or high thermal motion makes it suitable for resolving structural ambiguities .
  • Validation Metrics: Cross-validate bond lengths, angles, and torsion angles against density functional theory (DFT)-optimized models. Discrepancies >0.02 Å for bond lengths warrant re-examination of data collection or refinement parameters .
  • Case Example: In a related compound, methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate, SHELX refinement resolved disorder in the nitro group orientation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H^1H NMR detects phenylmethylene protons (δ 7.2–7.8 ppm) and thiazolidinone carbonyls (δ 165–175 ppm). 13C^{13}C NMR confirms the dioxo-thiazolidinone ring (δ 170–180 ppm) .
  • IR Spectroscopy: Key peaks include C=O stretches (1700–1750 cm1^{-1}) and C=S vibrations (1250–1300 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M-H]^- for C14_{14}H11_{11}NO4_4S2_2: expected m/z 320.02) .

Advanced: How do substituents on the phenylmethylene group influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents enhance hypolipidemic activity by improving target (e.g., PPAR-γ) binding affinity. For example, a nitro-substituted analog showed 2.3-fold higher activity than the parent compound .
  • Electron-Donating Groups (EDGs): Methoxy or hydroxyl groups reduce metabolic stability but improve solubility. EDG-containing derivatives often require prodrug strategies for in vivo efficacy .
  • Experimental Design: Use isosteric replacement (e.g., thiophene for phenyl) and compare IC50_{50} values in enzyme inhibition assays to map structure-activity relationships (SAR) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/particulates .
  • Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent dissolution and contamination .
  • Storage: Store in airtight containers at 2–8°C, away from light, to prevent degradation of the dioxo-thiazolidinone moiety .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetics?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like PPAR-γ or α-glucosidase. For example, a morpholine-substituted analog showed improved binding energy (-9.2 kcal/mol) compared to the parent (-7.8 kcal/mol) .
  • ADME Prediction: Tools like SwissADME estimate logP (optimal range: 1.5–3.5) and bioavailability. Derivatives with logP >3.5 may require PEGylation to enhance solubility .
  • Metabolic Stability: CYP450 isoform interaction assays (e.g., CYP3A4) identify susceptible sites for deuteration or fluorination to prolong half-life .

Basic: How are purity and stability assessed during synthesis?

Answer:

  • HPLC Analysis: Use C18 columns with UV detection at 254 nm. A purity threshold of ≥95% is typical for research-grade material .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 14 days) monitor hydrolysis of the dioxo-thiazolidinone ring. >10% degradation indicates need for stabilizers (e.g., antioxidants) .

Advanced: What strategies address low yields in Knoevenagel condensations for this compound?

Answer:

  • Catalyst Optimization: Replace sodium carbonate with piperidine or ammonium acetate, which improve enolate formation. Yields increased from 48% to 72% in analogous syntheses .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dialysis to remove traces .
  • Microwave Assistance: 30-minute microwave irradiation at 100°C reduced reaction times from 24 hours to 2 hours with 85% yield in a related thiazolidinone synthesis .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

  • Antidiabetic Studies: Acts as a PPAR-γ agonist, reducing serum glucose in murine models at 10 mg/kg/day doses .
  • Antimicrobial Screening: Thiazolidinone derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC: 12.5 µg/mL) via enoyl-ACP reductase binding .
  • Anti-inflammatory Assays: COX-2 inhibition (IC50_{50}: 0.8 µM) was reported for a sulfonamide-substituted analog .

Advanced: How can metabolomics elucidate environmental impacts of this compound?

Answer:

  • Soil Metabolomics: Use LC-HRMS to track degradation products in agricultural soils. A study identified 3-(4-hydroxyphenyl)propanoic acid as a primary metabolite, indicating oxidative cleavage of the phenylmethylene group .
  • Ecotoxicology Models: Daphnia magna assays (EC50_{50}: 5.2 mg/L) and algal growth inhibition tests assess aquatic toxicity. Structural modifications (e.g., carboxylate masking) reduce toxicity by 40% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]propanoic acid

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